physicochemical properties of 1,2,3,3-Tetramethylindolin-5-amine
physicochemical properties of 1,2,3,3-Tetramethylindolin-5-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,3-Tetramethylindolin-5-amine
Abstract: This technical guide provides a comprehensive overview of the core , a substituted indoline derivative of significant interest to medicinal chemists and drug development professionals. The indoline scaffold is a privileged structure in pharmacology, known for imparting favorable pharmacokinetic properties.[1] This document outlines the structural characteristics, predictable physicochemical parameters, and a systematic approach to the analytical characterization of this specific molecule. Methodologies for determining key properties such as basicity (pKa), solubility, and spectroscopic identity are detailed, providing researchers with the foundational knowledge required for its application in drug discovery programs.
Chemical Identity and Structural Framework
1,2,3,3-Tetramethylindolin-5-amine is a heterocyclic compound featuring a bicyclic indoline core. This core consists of a benzene ring fused to a five-membered nitrogen-containing ring. The structure is characterized by a primary aromatic amine at the 5-position of the benzene ring and four methyl groups substituting the indoline ring system. The nitrogen atom within the indoline ring is tertiary, a common feature in many pharmaceutical agents.[2]
dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Define nodes for atoms N1 [label="N", pos="0,0.85!"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="-1.2,-0.85!"]; C3a [label="C", pos="0,-1.4!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.8!"]; C6 [label="C", pos="1.2,-1.4!"]; C7a [label="C", pos="1.2,0!"];
// Methyl groups C1_Me [label="CH₃", pos="-0.5,2.0!"]; C2_Me [label="CH₃", pos="-2.4,1.2!"]; C3_Me1 [label="CH₃", pos="-2.4,-1.5!"]; C3_Me2 [label="CH₃", pos="-0.5,-0.85!"];
// Amine group N5_amine [label="H₂N", pos="2.4,-3.5!"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7a; C7a -- N1; C3a -- C7a;
// Bonds to substituents N1 -- C1_Me; C2 -- C2_Me; C3 -- C3_Me1; C3 -- C3_Me2; C5 -- N5_amine;
// Aromatic ring indication (approximated with inner node) aromatic_center [label="", shape=circle, style=dotted, pos="0.6,-1.4!", width=1.5, height=1.5, color="#5F6368"]; } केंद Figure 1: Chemical Structure of 1,2,3,3-Tetramethylindolin-5-amine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,2,3,3-Tetramethylindolin-5-amine |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| CAS Number | Not explicitly assigned (as of this guide) |
| Core Scaffold | Indoline |
Core Physicochemical Properties: A Predictive Analysis
Direct experimental data for this specific molecule is sparse in public literature. However, its properties can be reliably predicted based on its structural components and data from analogous compounds like 2,3,3-Trimethyl-3H-indol-5-amine (MW: 174.25 g/mol ).[3][4]
Table 2: Predicted Physicochemical Data
| Property | Predicted Value / Range | Rationale & Significance in Drug Development |
| Physical Form | Solid (Crystalline or powder) | The rigid, planar structure and potential for hydrogen bonding via the amine group suggest a solid state at room temperature, similar to related indolines.[3] |
| Boiling Point | > 250 °C | Tertiary amines exhibit boiling points influenced by molecular weight.[5][6] The high molecular weight and rigid structure suggest a high boiling point. |
| Water Solubility | Sparingly soluble | The molecule has a significant hydrophobic core (tetramethylindoline) but also a polar primary amine that can hydrogen bond. Solubility is expected to increase significantly in acidic aqueous solutions due to salt formation. |
| pKa (Conjugate Acid) | 4.5 - 5.5 | This value pertains to the protonation of the primary aromatic amine. The basicity of aromatic amines is lower than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring. This pKa is critical for determining the ionization state at physiological pH (7.4), which governs absorption, distribution, and receptor interaction.[7][8][9] |
| LogP (Octanol/Water) | 2.0 - 3.0 (Calculated) | The LogP value indicates lipophilicity. A value in this range suggests good membrane permeability, a key factor for oral bioavailability and CNS penetration. |
Analytical Characterization Workflow
Establishing a definitive analytical profile is crucial for any compound intended for research or development. The following section details the standard methodologies for characterizing 1,2,3,3-Tetramethylindolin-5-amine.
dot digraph "analytical_workflow" { graph [splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
// Nodes start [label="Synthesis & Purification\nof Compound"]; qc1 [label="Purity Assessment\n(HPLC, GC-MS)", fillcolor="#34A853"]; struct_id [label="Structural Elucidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; physchem [label="Physicochemical\nProperty Determination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; nmr [label="¹H and ¹³C NMR", fillcolor="#EA4335"]; ms [label="Mass Spectrometry (MS)", fillcolor="#EA4335"]; ftir [label="FT-IR Spectroscopy", fillcolor="#EA4335"]; uvvis [label="UV-Vis Spectroscopy", fillcolor="#EA4335"]; pka [label="pKa Determination\n(Potentiometric Titration)"]; sol [label="Solubility Profiling"]; final [label="Comprehensive\nCharacterization Profile", shape=Mdiamond, fillcolor="#34A853"];
// Edges start -> qc1; qc1 -> struct_id; qc1 -> physchem; struct_id -> {nmr, ms, ftir, uvvis} [arrowhead=none]; physchem -> {pka, sol} [arrowhead=none]; {nmr, ms, ftir, uvvis, pka, sol} -> final; } केंद Figure 2: Standard workflow for the analytical characterization of a novel chemical entity.
Spectroscopic Analysis
NMR provides the most definitive information for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
Aromatic Protons: Signals in the ~6.5-7.5 ppm range corresponding to the protons on the benzene ring. The substitution pattern will lead to specific splitting patterns (e.g., doublets, singlets).
-
Amine Protons (-NH₂): A broad singlet typically between 3.0-5.0 ppm.[10] The chemical shift is concentration-dependent. This signal will disappear upon shaking the sample with D₂O, a key confirmatory test.[10]
-
Methyl Protons (-CH₃): Several sharp singlets in the aliphatic region (~1.0-3.0 ppm). The N-CH₃ and C-CH₃ groups will have characteristic chemical shifts.
-
Aliphatic Protons: Signals for the proton at the C2 position.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon skeleton:
-
Aromatic Carbons: Multiple signals in the ~110-150 ppm range.
-
Aliphatic Carbons: Signals for the four methyl carbons and the quaternary C3 carbon, typically in the ~10-65 ppm range.[10]
-
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Confirmation: For ¹H NMR, acquire a second spectrum after adding 1-2 drops of D₂O to confirm the N-H protons.
FT-IR is used to identify key functional groups.
-
Expected Absorptions:
-
N-H Stretch (Primary Amine): Two distinct, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[10][11]
-
C-H Stretch (Aliphatic/Aromatic): Absorptions just above and below 3000 cm⁻¹.
-
N-H Bend (Primary Amine): A characteristic band around 1580-1650 cm⁻¹.[11]
-
C-N Stretch (Aromatic Amine): A strong band typically found in the 1250-1335 cm⁻¹ region.[11]
-
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment or ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Results:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z ≈ 190.29). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[12]
-
Fragmentation: Expect characteristic fragmentation patterns, such as the loss of methyl groups or cleavage adjacent to the nitrogen atoms.
-
Protocol: MS Analysis
-
Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS. ESI is generally preferred for its soft ionization of polar molecules like amines.[12]
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Determination of Physicochemical Properties
The pKa is a measure of the basicity of the amine group and is a critical parameter for drug development.
Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a dilute, aqueous solution of the compound at a known concentration (e.g., 0.01 M). Due to low water solubility, a co-solvent like methanol or DMSO may be required.
-
Titration: Calibrate a pH electrode and place it in the sample solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point on the titration curve).
Understanding solubility in different media is essential for formulation and predicting in vivo behavior.
Protocol: Shake-Flask Method
-
System Preparation: Prepare vials containing various relevant media (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl).
-
Incubation: Add an excess amount of the solid compound to each vial. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantification: After incubation, filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical technique like HPLC-UV or LC-MS.
Significance in Drug Discovery and Development
The are not merely academic data points; they are critical determinants of its potential as a drug candidate scaffold.
-
Absorption and Bioavailability: The predicted LogP and pKa suggest the molecule will exist in both ionized and non-ionized forms at physiological pH. The non-ionized form can cross lipid membranes (absorption), while the ionized form contributes to aqueous solubility. Achieving a balance is key for oral bioavailability.[1]
-
Formulation: Knowledge of solubility and pKa is essential for developing a stable and effective drug formulation. The basic amine group allows for the formation of various salts (e.g., hydrochloride, tartrate), which typically exhibit enhanced solubility and stability compared to the free base.
-
Drug-Target Interactions: The primary amine can act as a hydrogen bond donor, while the tertiary indoline nitrogen can be a hydrogen bond acceptor. These interactions are fundamental to how the molecule binds to its biological target (e.g., enzyme or receptor).
Conclusion
1,2,3,3-Tetramethylindolin-5-amine is a compound built upon the pharmaceutically relevant indoline scaffold. While specific experimental data is not widely published, this guide establishes a robust framework for its characterization based on well-understood chemical principles and standard analytical methodologies. By systematically determining its spectroscopic and physicochemical properties, researchers can unlock its potential as a valuable building block in the design and synthesis of novel therapeutics, leveraging its unique structural features to address complex biological targets.
References
-
PubChem. 1,2,3,3-tetramethyl-3H-indolium. National Center for Biotechnology Information. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
PMC (PubMed Central). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. [Link]
-
Chemistry LibreTexts. Basic Properties of Amines. [Link]
-
Eurofins. Analytical Method Summaries. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/08316c026b77e313511f99c2b48599426f432742]([Link]
-
MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]
-
PubChem. 2,3,3-Trimethyl-3H-indol-5-amine. National Center for Biotechnology Information. [Link]
-
PMC (PubMed Central). Development and Application of Indolines in Pharmaceuticals. [Link]
-
Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Wiley Online Library. Hybrid molecules based on 1,3,5‐triazine as potential therapeutics: A focused review. [Link]
-
ResearchGate. pKa values of amine ligands. [Link]
-
PMC (PubMed Central). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
University of Illinois. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]
-
Chemistry LibreTexts. Acid-base properties of nitrogen-containing functional groups. [Link]
-
Chem-Impex. 5-Amino-1H-tetrazole monohydrate. [Link]
-
PMC (PubMed Central). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. [Link]
-
Cheméo. Chemical Properties of N,N-Dimethyl-1,2,3-trithian-5-amine. [Link]
-
Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
PubChem. 1,1,3,3-Tetramethylisoindoline. National Center for Biotechnology Information. [Link]
-
Springer. Synthesis of 1,2,4-Triazolo[1,5-d][3][5][13]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. [Link]
-
Beilstein Journal of Organic Chemistry. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]
-
Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
-
OpenStax. Appendix D: Dissociation Constants and pKb Values for Bases at 25°C. [Link]
-
Wikipedia. Tris(2-aminoethyl)amine. [Link]
-
PubChem. N-methyl-1H-1,2,3,4-tetrazol-5-amine. National Center for Biotechnology Information. [Link]
-
Wikipedia. 5-Aminotetrazole. [Link]
-
Cheméo. 1H-Tetrazol-5-amine. [Link]
-
Alkali Metals. 5-amino-1h-1,2,3,4-tetrazole (monohydrate). [Link]
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 3. 2,3,3-Trimethyl-3H-indol-5-amine | 773-63-7 [sigmaaldrich.com]
- 4. 2,3,3-Trimethyl-3H-indol-5-amine | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tertiary amines | Thermo Fisher Scientific [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. mdpi.com [mdpi.com]
- 13. 1,2,3,3-tetramethyl-3H-indolium | C12H16N+ | CID 79455 - PubChem [pubchem.ncbi.nlm.nih.gov]
